molecular formula C14H13ClN2O B1524942 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine CAS No. 1140503-30-5

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine

Cat. No.: B1524942
CAS No.: 1140503-30-5
M. Wt: 260.72 g/mol
InChI Key: YDBVOEASSGRCAS-UHFFFAOYSA-N
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Description

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a but-3-en-1-yloxy group attached to a phenyl ring, which is further connected to a chloropyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Preparation of 3-(But-3-en-1-yloxy)phenyl intermediate: This step involves the reaction of 3-hydroxyphenyl with but-3-en-1-ol in the presence of a suitable base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Formation of 4-(3-(But-3-en-1-yloxy)phenyl)pyrimidine: The intermediate is then reacted with 2-chloropyrimidine under conditions that facilitate nucleophilic substitution, such as using a polar aprotic solvent like acetonitrile (CH3CN) and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine can undergo various chemical reactions, including:

    Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The chloropyrimidine moiety can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the but-3-en-1-yloxy group can yield epoxides, while substitution of the chlorine atom can yield various substituted pyrimidines.

Scientific Research Applications

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(But-3-en-1-yloxy)phenyl)-2-aminopyrimidine: Similar structure but with an amino group instead of chlorine.

    4-(3-(But-3-en-1-yloxy)phenyl)-2-methylpyrimidine: Similar structure but with a methyl group instead of chlorine.

    4-(3-(But-3-en-1-yloxy)phenyl)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(3-but-3-enoxyphenyl)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVOEASSGRCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC(=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239105
Record name 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937271-45-9
Record name 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937271-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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